2-(4-chlorophenoxy)-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-2-methylpropanamide
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Overview
Description
2-(4-chlorophenoxy)-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-2-methylpropanamide is a complex organic compound that features a combination of chlorophenoxy and imidazo[1,2-a]pyrimidine moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound belongs to the class of imidazo[1,2-a]pyridine derivatives , which are known to have a wide range of applications in medicinal chemistry . .
Mode of Action
Imidazo[1,2-a]pyridine derivatives have been utilized in the development of covalent inhibitors , suggesting that this compound may interact with its targets in a similar manner. Covalent inhibitors form a covalent bond with their target, leading to irreversible inhibition.
Biochemical Pathways
Imidazo[1,2-a]pyridine derivatives have been used in the development of novel kras g12c inhibitors , which suggests that this compound may affect pathways related to the KRAS G12C mutation.
Result of Action
It is known that imidazo[1,2-a]pyridine derivatives have shown potential as anticancer agents . Therefore, it is possible that this compound may have similar effects.
Biochemical Analysis
Biochemical Properties
The compound 2-(4-chlorophenoxy)-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-methylpropanamide plays a significant role in biochemical reactions . It interacts with various enzymes, proteins, and other biomolecules .
Cellular Effects
2-(4-chlorophenoxy)-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-methylpropanamide has been shown to have profound effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 2-(4-chlorophenoxy)-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-methylpropanamide is complex and multifaceted . It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-chlorophenoxy)-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-methylpropanamide change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .
Dosage Effects in Animal Models
The effects of 2-(4-chlorophenoxy)-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-methylpropanamide vary with different dosages in animal models . Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
2-(4-chlorophenoxy)-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-methylpropanamide is involved in various metabolic pathways . It interacts with several enzymes and cofactors, and may affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of 2-(4-chlorophenoxy)-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-methylpropanamide within cells and tissues is a critical aspect of its biochemical profile . It may interact with transporters or binding proteins, and these interactions could affect its localization or accumulation .
Subcellular Localization
The subcellular localization of 2-(4-chlorophenoxy)-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-methylpropanamide and its effects on activity or function are areas of active research . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-2-methylpropanamide typically involves multi-step organic reactions. The process often begins with the preparation of the imidazo[1,2-a]pyrimidine core, which can be synthesized through various methods such as multicomponent reactions, condensation reactions, and intramolecular cyclizations . The chlorophenoxy group is then introduced through nucleophilic substitution reactions, and the final amide linkage is formed via amidation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry techniques may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products .
Scientific Research Applications
2-(4-chlorophenoxy)-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-2-methylpropanamide has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
(4-chlorophenyl)(imidazo[1,2-a]pyrimidin-3-yl)methanone: Shares the imidazo[1,2-a]pyrimidine core and chlorophenyl group but differs in the functional groups attached.
Imidazo[1,2-a]pyridines: Similar heterocyclic scaffold but with different substitution patterns and functional groups.
Uniqueness
2-(4-chlorophenoxy)-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-2-methylpropanamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O2/c1-22(2,29-18-9-7-16(23)8-10-18)20(28)25-17-6-3-5-15(13-17)19-14-27-12-4-11-24-21(27)26-19/h3-14H,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRWYVEBMLQUMJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1=CC=CC(=C1)C2=CN3C=CC=NC3=N2)OC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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